N-cyclopentyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide -

N-cyclopentyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Catalog Number: EVT-4381247
CAS Number:
Molecular Formula: C20H19N3O2
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

VNI ((R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide)

  • Compound Description: VNI is a potent inhibitor of protozoan CYP51, effectively curing Chagas disease []. It served as a starting point for structure-based drug design, leading to the synthesis of fungal CYP51 inhibitors. Modifications focused on optimizing VNI's structure for targeting fungal infections.
  • Relevance: VNI shares the core 1,3,4-oxadiazole ring with a 5-phenyl substituent, directly mirroring a key structural feature of N-cyclopentyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide. Both compounds also possess a benzamide moiety, although with different substituents on the amide nitrogen. This structural similarity highlights VNI's relevance as a starting point for developing novel antifungal agents based on the 1,3,4-oxadiazole scaffold.

N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (8) and its Derivatives

  • Compound Description: This compound and its derivatives, part of the naphtho-furan class, demonstrated good antibacterial and antifungal activity []. These compounds were synthesized through modifications of ethyl 1-acetamidonaphtho[2,1-b]furan-2-carboxylate.
  • Relevance: The key link to N-cyclopentyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide lies in the shared 5-phenyl-1,3,4-oxadiazole-2-yl moiety. While this compound features a naphtha[2,1-b]furan system linked to the oxadiazole, the presence of the identical core structure emphasizes the potential of exploring different heterocyclic frameworks while retaining this pharmacophore for potential antimicrobial activity.

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

  • Compound Description: This compound, featuring a hybrid ring system of thiazole and oxadiazole, exhibited significant antibacterial activity []. It was synthesized through a multi-step process involving the cyclization of hydrazide derivatives.
  • Relevance: This compound, like N-cyclopentyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, incorporates the 5-phenyl-1,3,4-oxadiazol-2-yl group as a central structural feature. The presence of an additional thiazole ring and a benzamide moiety highlights the potential of expanding the core structure with different heterocycles and exploring variations in the amide substituent for modulating antibacterial activity.

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones (IVa-IVl)

  • Compound Description: These compounds, containing both coumarin and oxadiazole rings, were investigated for their anticonvulsant activity. Compound IVb showed particularly promising results in both MES and PTZ models [].
  • Relevance: These compounds are structurally related to N-cyclopentyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide through the presence of the 3-(5-phenyl-1,3,4-oxadiazol-2-yl) fragment. The inclusion of a coumarin unit instead of the benzamide moiety present in the target compound emphasizes the potential of substituting the benzamide with other heterocycles while retaining the core oxadiazole for exploring different biological activities.

Properties

Product Name

N-cyclopentyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

IUPAC Name

N-cyclopentyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C20H19N3O2/c24-18(21-17-11-4-5-12-17)15-9-6-10-16(13-15)20-23-22-19(25-20)14-7-2-1-3-8-14/h1-3,6-10,13,17H,4-5,11-12H2,(H,21,24)

InChI Key

RSWRUSMWCJPGHA-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.